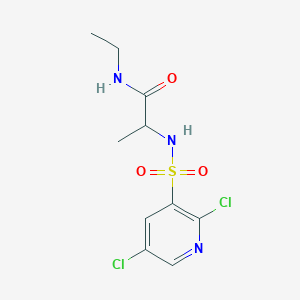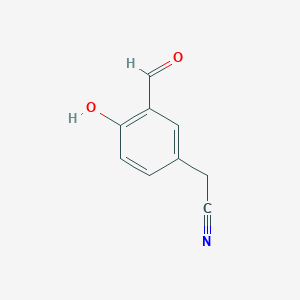![molecular formula C19H24N4O2 B2373316 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide CAS No. 2097898-17-2](/img/structure/B2373316.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide is a synthetic organic compound with notable applications in scientific research. This compound features a complex molecular structure that combines a quinazoline ring with an acetamide group, providing unique properties that make it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Ring: : The initial step involves the formation of the quinazoline core through cyclization reactions, often using ortho-aminobenzonitriles and suitable carbonyl compounds.
Dimethylamino Group Introduction: : A subsequent step introduces the dimethylamino group via nucleophilic substitution or reductive amination.
Coupling with Acetamide:
Industrial Production Methods
Industrial-scale production typically employs optimized reaction conditions to maximize yield and purity. This involves using continuous flow chemistry, automated synthesis platforms, and high-throughput screening techniques to refine reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the dimethylamino group, forming N-oxide derivatives.
Reduction: : Reduction can occur at various functional groups, depending on the reagents used, often leading to the formation of amine or alcohol derivatives.
Substitution: : It is susceptible to electrophilic and nucleophilic substitution reactions, particularly at positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: : Reagents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing reagents such as alkyl halides, acyl chlorides, under conditions like reflux in organic solvents.
Major Products
Oxidation Products: : N-oxide derivatives.
Reduction Products: : Amine or alcohol derivatives.
Substitution Products: : Various quinazoline-substituted derivatives.
科学的研究の応用
This compound has broad scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis for developing more complex molecules.
Biology: : Studied for its interactions with biological macromolecules, serving as a probe in biochemical assays.
Medicine: : Investigated for potential therapeutic effects, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: : Utilized in material science for developing novel polymers and advanced materials with tailored properties.
作用機序
The mechanism of action involves several pathways:
Molecular Targets: : Interacts with enzymes and receptors due to its structural compatibility with active sites.
Pathways Involved: : Modulates biological pathways by inhibiting or activating key enzymes, thereby altering metabolic processes.
類似化合物との比較
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide stands out due to its unique combination of structural features:
Similar Compounds
Quinazoline derivatives: Known for their pharmacological activities.
Acetamide compounds: Commonly used in medicinal chemistry for drug development.
This compound's unique structure allows for specific interactions that are not achievable with other similar compounds, highlighting its uniqueness in research and application.
Would you like to dive deeper into any specific section?
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-23(2)19-20-12-14-11-15(7-8-17(14)22-19)21-18(24)10-13-5-4-6-16(9-13)25-3/h4-6,9,12,15H,7-8,10-11H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPROODXOWFEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)
![5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2373237.png)
![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2373245.png)


![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-2-sulfonamide](/img/structure/B2373248.png)



![2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B2373255.png)
![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)
